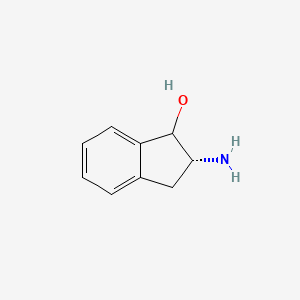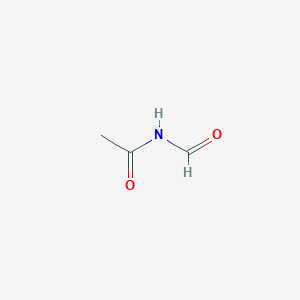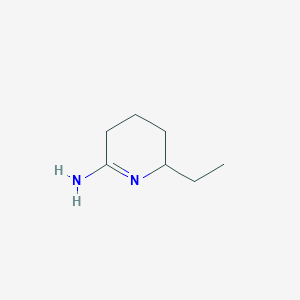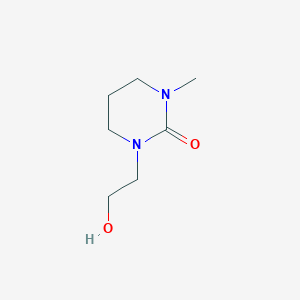![molecular formula C13H8IN3O B13104138 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core with a 4-iodophenyl group at the 2-position and a carbaldehyde group at the 3-position. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with 4-iodobenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyrimidine core. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Palladium-catalyzed Suzuki coupling using boronic acids in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the iodine atom, which can be further functionalized through various substitution reactions.
Propiedades
Fórmula molecular |
C13H8IN3O |
|---|---|
Peso molecular |
349.13 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C13H8IN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H |
Clave InChI |
XHILYFKTTMJFSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
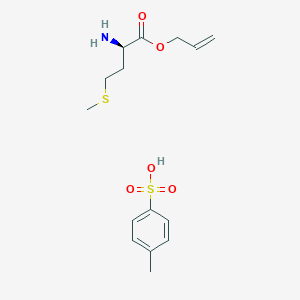
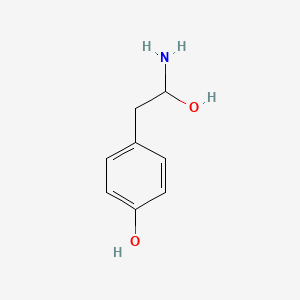
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
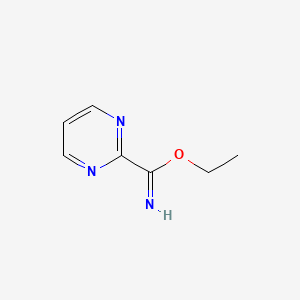

![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
